N-(4-methoxyphenyl)-2-{3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Description
N-(4-methoxyphenyl)-2-{3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a heterocyclic compound featuring:
- A 4-methoxyphenyl group linked via an acetamide moiety.
- A thiazole ring substituted with a 4-morpholinyl group and fused to an indole scaffold bearing a ketone group.
- Key functional groups include the morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), the 4-oxo-thiazole, and the 2-oxo-indole system.
The morpholine substituent may enhance solubility and bioavailability compared to bulkier or less polar groups .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3Z)-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)-2-oxoindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-32-16-8-6-15(7-9-16)25-19(29)14-28-18-5-3-2-4-17(18)20(23(28)31)21-22(30)26-24(34-21)27-10-12-33-13-11-27/h2-9H,10-14H2,1H3,(H,25,29)/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXAMJZYNALUJM-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N=C(S4)N5CCOCC5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N=C(S4)N5CCOCC5)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a methoxy group on a phenyl ring and a morpholine moiety linked to a thiazole structure. The molecular weight is approximately 478.53 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation and inflammation.
- Antioxidant Properties : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Antimicrobial Activity : The thiazole and indole structures are known for their antimicrobial properties, which may be relevant in treating infections.
Antimicrobial Effects
Research indicates that compounds with thiazole and indole groups exhibit antimicrobial activity. For instance, derivatives have been tested against gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth . This suggests that this compound could also possess significant antimicrobial properties.
Case Study 1: Cytotoxicity Against Melanoma
In a study examining related compounds' effects on melanoma cells, it was found that certain derivatives exhibited IC50 values indicating potent cytotoxicity. These findings suggest that further investigations into this compound could reveal similar or enhanced anticancer effects .
Case Study 2: Antimicrobial Testing
Another study highlighted the antibacterial activity of thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at various concentrations, supporting the hypothesis that this compound may also exhibit similar antimicrobial efficacy .
Comparison with Similar Compounds
Impact of Substituents on Physicochemical Properties
- Morpholine vs. Benzyl Groups : The morpholine ring (target compound) is more polar than fluorobenzyl or methylbenzyl groups (), likely improving aqueous solubility.
- Methoxy vs.
- Halogen vs. Alkyl Substituents : The 2-chlorophenyl group in may facilitate halogen bonding with biological targets, while methylbenzyl () offers steric bulk .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example, thiazole-indole core formation may require refluxing intermediates in acetic acid with sodium acetate, followed by purification via column chromatography . Key intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Nuclear magnetic resonance (NMR) is critical for confirming intermediate structures, with H and C NMR resolving aromatic protons and carbonyl groups .
Q. Which spectroscopic and analytical methods are employed to confirm the compound’s structure and purity?
- NMR spectroscopy : H NMR (300–400 MHz) identifies methoxy protons (~δ 3.8 ppm) and indole/thiazole protons (δ 6.5–8.5 ppm). C NMR confirms carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks with <2 ppm error) .
- Infrared spectroscopy (IR) : Detects amide C=O stretches (~1650 cm) and morpholine C-N vibrations (~1250 cm) .
- HPLC : Ensures >98% purity using C18 columns with methanol/water gradients .
Q. What are the key structural features influencing its biological activity?
The compound’s activity hinges on:
- Thiazole-indole core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .
- 4-Methoxyphenyl acetamide : Enhances solubility and membrane permeability .
- Morpholinyl group : Modulates electron density, affecting binding affinity . Comparative studies show that chloro or fluoro substituents on the indole ring can increase cytotoxicity by 3–5-fold .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization yields by 20–30% compared to THF .
- Catalyst screening : Use of Pd/C or CuI in coupling reactions reduces side products .
- Temperature control : Maintaining reflux at 110°C during thiazole formation minimizes decomposition .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., reaction time, stoichiometry) can increase overall yield from 15% to 40% .
Q. What strategies are used to analyze contradictory bioactivity data across studies?
- Substituent effect mapping : Compare analogs (e.g., nitro vs. methoxy groups) to isolate structural drivers of activity. For example, 4-nitrophenyl derivatives show 10x higher kinase inhibition than methyl counterparts .
- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., ELISA for Bcl-2 inhibition) to distinguish off-target effects .
- Meta-analysis : Pool data from structurally similar compounds (e.g., pyrimido-indoles) to identify trends in IC values .
Q. How can researchers investigate the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to predict binding poses with Bcl-2 (∆G ≈ -9.2 kcal/mol) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K ~ 0.5–2 µM) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stabilization after compound treatment .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- QSAR modeling : Utilize 2D descriptors (e.g., logP, topological polar surface area) to correlate substituents with IC. A reported model (R = 0.85) highlights the critical role of the morpholinyl group .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (~4.5 eV) to predict redox activity and metabolic stability .
Q. How to address stability issues in different formulations?
- For aqueous solutions : Use lyophilization with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the thiazole ring .
- Solid-state stability : X-ray diffraction (XRD) reveals amorphous formulations have higher hygroscopicity; crystalline forms with PEG 6000 improve shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
